![molecular formula C12H21NO6 B2867146 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid CAS No. 2089245-33-8](/img/structure/B2867146.png)
2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a morpholine derivative with a molecular weight of 275.3 . It has a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis . The IUPAC name of this compound is 2-((2S,6S)-4-(tert-butoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl)acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . Additionally, catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
While specific reactions involving this compound are not mentioned in the search results, compounds with similar structures have been used in various chemical reactions. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chiral Separation
The compound could be used in chiral separation . Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds .
Microphase Separation
The compound could be used in microphase separation . Macroscopic regulation of chiral supramolecular nanostructures in liquid-crystalline block copolymers is of great significance in photonics and nanotechnology .
Synthesis of Anti-HCV Drugs
The compound could be used in the synthesis of anti-HCV drugs . An effective approach to separate chiral (2S,4S)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4S)-TBMP)) from mixed (2S,4S)-TBMP and (2S,4R)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4R)-TBMP), an important intermediate for the anti-HCV drug .
Synthesis of Chiral Supramolecular Nanostructures
The compound could be used in the synthesis of chiral supramolecular nanostructures . Chirality can be transferred to the fabricated helical nanostructures by doping with chiral additives .
Synthesis of Diterpenoid Alkaloids
The compound could be used in the synthesis of diterpenoid alkaloids . Diterpenoid alkaloids are distributed in the Ranunculaceae family, representing one of the most structurally complex families of alkaloid natural products .
Synthesis of Complex Three-dimensional Structures
The compound could be used in the synthesis of complex three-dimensional structures . The research team focused on the total synthesis of various diterpenoid alkaloids with complex three-dimensional structures .
Safety and Hazards
properties
IUPAC Name |
2-[(2S,6S)-6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKIBMAVATWILZ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](O[C@@H](C1)CO)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

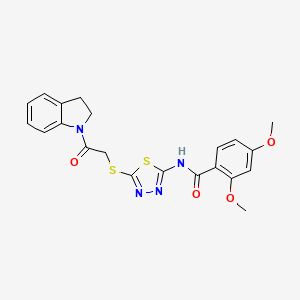
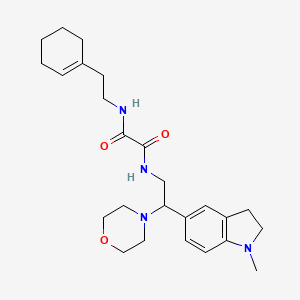
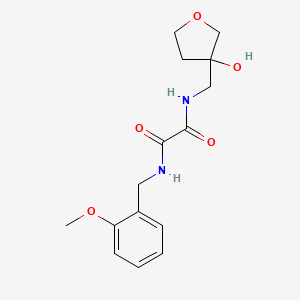
![2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2867068.png)
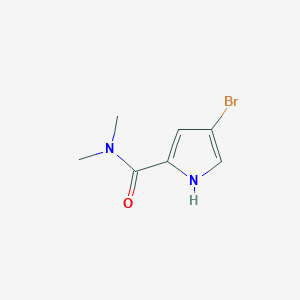
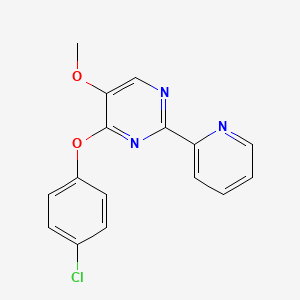
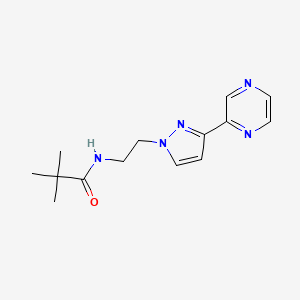
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)
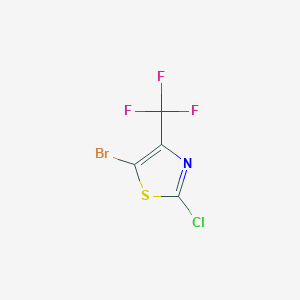
![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)